Z-Ala-Tyr-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGUDNBCHNMDV-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Dipeptides in Chemical and Biological Systems
Dipeptides, the simplest members of the peptide family, consist of two amino acids linked by a single peptide bond. Their importance in biochemical and physiological processes is vast and multifaceted. nih.gov They serve as fundamental building blocks for the synthesis of larger proteins, which are essential for virtually all biological functions. nih.gov Beyond this structural role, dipeptides themselves can exhibit distinct biological activities. nih.gov For instance, some dipeptides function as neurotransmitters or neuromodulators, playing a crucial role in the central nervous system. medchemexpress.com Others possess antioxidant properties, helping to protect cells from damage caused by reactive oxygen species. nih.gov
Z Ala Tyr Oh As a Representative Protected Dipeptide Model in Research
Z-Ala-Tyr-OH serves as an exemplary model of a protected dipeptide in various research contexts. The "Z" in its name refers to the benzyloxycarbonyl group, a type of N-terminal protecting group that is crucial for controlled peptide synthesis. mdpi.comscielo.br This protecting group prevents the amino group of alanine (B10760859) from participating in unwanted side reactions during the formation of the peptide bond with tyrosine. rsc.org
The presence of both a non-polar amino acid (alanine) and an aromatic amino acid (tyrosine) within this compound provides a platform for studying a range of molecular interactions. nih.gov The tyrosine residue, with its phenolic hydroxyl group, can participate in hydrogen bonding and π-π stacking interactions, which are critical for the structure and function of many proteins. acs.org Researchers have utilized this compound and similar Z-protected dipeptides to investigate the principles of peptide self-assembly and hydrogel formation. scielo.br For instance, a library of dehydrodipeptides including a Z-protected tyrosine derivative was synthesized to screen for their ability to form hydrogels, which have potential applications in biomedical fields like drug delivery and tissue engineering. scielo.br
Moreover, this compound is a valuable building block in the synthesis of larger, more complex peptides. peptide.com The controlled, stepwise addition of amino acids is the foundation of solid-phase peptide synthesis (SPPS), a revolutionary technique that has enabled the creation of numerous peptides and proteins for research and therapeutic purposes. libretexts.orgchemsrc.com The use of protected dipeptides like this compound can sometimes be advantageous in SPPS to overcome challenges associated with the coupling of specific amino acid sequences.
Historical Context of N Terminal Protecting Groups in Peptide Chemistry
Classical Chemical Synthesis Approaches
The cornerstone of traditional peptide synthesis lies in the controlled formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process necessitates a strategic series of protection, activation, coupling, and deprotection steps to prevent unwanted side reactions and ensure the desired peptide sequence.
Strategic Application of Protecting Groups in Dipeptide Synthesis
To achieve the selective formation of the peptide bond between alanine (B10760859) and tyrosine, it is crucial to temporarily block reactive functional groups not involved in the amide bond formation. In the synthesis of this compound, the benzyloxycarbonyl (Z) group is employed to protect the α-amino group of alanine. This urethane-type protecting group is stable under a range of reaction conditions but can be readily removed when desired. tandfonline.com
The tyrosine residue presents an additional challenge due to its phenolic hydroxyl group, which can undergo side reactions if left unprotected. nih.gov While in some cases the synthesis can proceed with an unprotected hydroxyl group, particularly when using specific coupling methods like active esters, protection is often preferred to avoid acylation of the phenol. google.com Common protecting groups for the tyrosine side chain include benzyl (B1604629) (Bzl) ethers or acid-labile groups like tert-butyl (tBu). tandfonline.comluxembourg-bio.com The choice of the protecting group for the tyrosine side chain must be orthogonal to the N-terminal Z-group, meaning each can be removed without affecting the other.
For the synthesis of this compound, the carboxyl group of tyrosine is typically protected as an ester, such as a methyl (OMe) or ethyl (OEt) ester, during the coupling step. This prevents the formation of a diketopiperazine, a common side reaction in dipeptide synthesis. nih.gov
Table 1: Common Protecting Groups in the Synthesis of this compound Analogues
| Functional Group | Amino Acid | Protecting Group | Abbreviation |
| α-Amino | Alanine | Benzyloxycarbonyl | Z |
| Phenolic Hydroxyl | Tyrosine | Benzyl | Bzl |
| Phenolic Hydroxyl | Tyrosine | tert-Butyl | tBu |
| α-Carboxyl | Tyrosine | Methyl Ester | OMe |
| α-Carboxyl | Tyrosine | Ethyl Ester | OEt |
Carboxyl Group Activation Strategies and Peptide Bond Formation
The formation of a peptide bond is not a spontaneous reaction between a carboxylic acid and an amine. researchgate.net The carboxyl group of the N-protected amino acid (Z-Ala-OH) must first be activated to make it more susceptible to nucleophilic attack by the amino group of the C-protected amino acid (e.g., H-Tyr-OMe). researchgate.net
Several strategies exist for carboxyl group activation. nih.gov One common method is the formation of a mixed anhydride (B1165640) by reacting the N-protected amino acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). capes.gov.br Another widely used approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. ru.nl This intermediate is then readily attacked by the amine component. To suppress side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often used in conjunction with carbodiimides. These additives react with the O-acylisourea to form a more stable and selective active ester.
Optimizing Coupling Reagents and Reaction Conditions
The choice of coupling reagent is critical for the success of the peptide synthesis, influencing yield, purity, and the extent of side reactions like racemization. tandfonline.com Beyond carbodiimides, a variety of phosphonium (B103445) and aminium/uronium salt-based reagents have been developed for high-efficiency coupling. nih.gov
Common phosphonium-based reagents include BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate). tandfonline.com Uronium/aminium reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely employed and are known for their high coupling efficiency and low racemization rates. nih.govmdpi.com These reagents often require the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. nih.gov
The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for solution-phase peptide synthesis. The temperature is often kept low, particularly during the activation step, to minimize racemization.
Table 2: Common Coupling Reagents for Dipeptide Synthesis
| Reagent Class | Example Reagent | Abbreviation | Key Features |
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Widely used, often with additives to reduce side reactions. ru.nl |
| Carbodiimides | Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea (B33335) byproduct is more soluble. ru.nl |
| Phosphonium Salts | Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High coupling efficiency, low racemization. tandfonline.com |
| Phosphonium Salts | Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP, effective for solid-phase synthesis. tandfonline.com |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient, commonly used in automated synthesis. mdpi.com |
| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, low racemization, good for difficult couplings. mdpi.com |
Selective Deprotection Protocols for this compound Derivatives
Once the dipeptide backbone is formed (e.g., Z-Ala-Tyr-OMe), the protecting groups must be removed to yield the final product, this compound. The ester protecting group on the tyrosine carboxyl terminus is typically removed first. This is often achieved through saponification, using a mild base like sodium hydroxide (B78521) in an aqueous-organic solvent mixture. mdpi.com
The benzyloxycarbonyl (Z) group on the N-terminus of alanine is stable to the conditions used for ester hydrolysis. The selective removal of the Z-group, if required for further chain elongation, is commonly accomplished by catalytic hydrogenation. tandfonline.com This involves treating the protected peptide with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. tandfonline.com This method is generally clean and efficient. Alternatively, the Z-group can be removed under strong acidic conditions, such as with HBr in acetic acid, but this method is less mild. luxembourg-bio.com If a benzyl ether was used to protect the tyrosine side chain, it would also be cleaved under the conditions of catalytic hydrogenation. uni-duesseldorf.de
Adaptations for Solid-Phase Peptide Synthesis of Dipeptides
While solution-phase synthesis is well-suited for producing dipeptides, solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification. peptide.com In SPPS, the C-terminal amino acid (tyrosine) is first anchored to a solid support (resin). 20.210.105 The N-terminal protecting group of the resin-bound tyrosine is then removed, and the next amino acid (Z-Ala-OH) is coupled to it. peptide.com The use of a Z-group for the N-terminal protection in SPPS is less common than Fmoc or Boc but is feasible. researchgate.net
For the synthesis of a C-terminally free dipeptide like this compound, a highly acid-labile resin, such as a 2-chlorotrityl chloride resin, can be used. This allows for the cleavage of the final peptide from the resin under mild acidic conditions that leave the Z-group intact. lsu.edu The coupling and deprotection cycles are similar to those in solution-phase synthesis, with the key difference being that purification between steps is achieved by simple filtration and washing of the resin. peptide.com
Biocatalytic and Chemoenzymatic Synthesis Routes
As an alternative to purely chemical methods, enzymes can be employed as catalysts for peptide bond formation. These biocatalytic and chemoenzymatic approaches offer high stereospecificity and milder reaction conditions, often reducing the need for extensive protecting group strategies. nih.gov
The chemoenzymatic synthesis of dipeptides typically involves the use of a protease in reverse, where the enzyme catalyzes the formation of a peptide bond instead of its hydrolysis. nih.gov This can be achieved under either kinetic or thermodynamic control. In kinetically controlled synthesis, an activated ester of the N-protected amino acid (e.g., Z-Ala-OMe) is used as the acyl donor, and the enzyme facilitates its aminolysis by the amino component (e.g., H-Tyr-OH). tandfonline.com
Several enzymes have shown utility in dipeptide synthesis. Papain , a cysteine protease, has been successfully used to synthesize Z-dipeptides. nih.govtandfonline.com Reaction conditions such as pH, temperature, and the ratio of reactants are crucial for optimizing the yield. For instance, papain-catalyzed synthesis of Z-dipeptides has been shown to be effective at a pH around 9.5. tandfonline.com
Thermolysin , a metalloprotease, is another effective catalyst for peptide synthesis, particularly favoring the coupling of hydrophobic amino acids. nih.gov It has been used to synthesize precursors of bioactive peptides, including those containing tyrosine. The synthesis is often carried out in biphasic aqueous-organic systems to shift the equilibrium towards synthesis.
Lipases , such as porcine pancreas lipase (B570770) (PPL), have also been employed for the synthesis of N-protected dipeptides. capes.gov.br For example, PPL has been shown to catalyze the synthesis of Bz-Tyr-d-Ala-NH2 with high yields in organic solvents with a low water content. capes.gov.br
The choice of enzyme depends on the specific amino acid residues to be coupled. For this compound, enzymes with a preference for an aromatic residue like tyrosine at the P1' position (the amino component) would be advantageous. sci-hub.se
Table 3: Enzymes Used in the Synthesis of Z-Dipeptide Analogues
| Enzyme | Enzyme Class | Typical Acyl Donor | Typical Acyl Acceptor | Key Characteristics |
| Papain | Cysteine Protease | Z-AA-OMe | H-AA-OH/NH2 | Effective at alkaline pH; can use free amino acids as nucleophiles. nih.govtandfonline.com |
| Thermolysin | Metalloprotease | Z-AA-OH | H-AA-OMe/NH2 | Favors hydrophobic residues; often used in biphasic systems. nih.gov |
| Lipase (e.g., PPL) | Hydrolase | Bz/Z-AA-OEt | H-AA-NH2 | Functions in organic solvents with low water content. capes.gov.br |
| α-Chymotrypsin | Serine Protease | Ac-AA-OEt | H-AA-NH2 | Specific for aromatic amino acids as the acyl donor. tandfonline.com |
Enzyme-Mediated Peptide Bond Formation (e.g., Proteases, Ligases)
Enzymatic peptide synthesis leverages the catalytic power of enzymes to form peptide bonds, often with high selectivity and under mild conditions. Proteases and ligases are the primary classes of enzymes employed for this purpose.
Proteases
While proteases naturally catalyze the hydrolysis of peptide bonds, the reaction equilibrium can be shifted towards synthesis under specific, non-aqueous conditions. researchgate.net This is typically achieved through either a thermodynamically or kinetically controlled approach. In the thermodynamically controlled synthesis, the equilibrium is shifted by minimizing the water content in the reaction medium, often by using organic solvents, which suppresses the hydrolytic side reaction. researchgate.nettandfonline.com In the kinetically controlled approach, an acyl-donor ester is used, and the protease catalyzes the aminolysis of this ester by an amino acid nucleophile, forming a transient acyl-enzyme intermediate. mdpi.com This process is faster than the subsequent hydrolysis of the newly formed peptide, allowing the product to accumulate.
Several proteases have been successfully used for dipeptide synthesis. Alcalase, a serine protease from Bacillus licheniformis, is noted for its broad substrate tolerance and stability in nearly anhydrous organic solvents, which minimizes product hydrolysis. It has been effectively used for the kinetically controlled synthesis of precursor dipeptides in water-organic cosolvent systems, with optimized conditions leading to high yields. tandfonline.comtandfonline.comnih.gov For example, the synthesis of Z-Asp-Val-NH2, a precursor for thymopentin, was achieved with a 63% yield using Alcalase in an acetonitrile (B52724)/buffer system. tandfonline.comnih.gov Papain, a cysteine protease, is another frequently used enzyme for synthesizing peptide fragments and has been shown to catalyze dipeptide formation rapidly. rsc.org Other proteases like thermolysin and α-chymotrypsin are also potent catalysts, with a strong specificity for certain amino acids, particularly hydrophobic and aromatic ones. nih.gov
Interactive Data Table: Comparison of Proteases in Dipeptide Synthesis
| Enzyme | Type | Typical Substrates (Acyl Donor & Nucleophile) | Reaction Conditions | Reported Yield | Reference(s) |
|---|---|---|---|---|---|
| Alcalase | Serine Protease | Z-Asp-OMe + Val-NH₂ | Acetonitrile/Buffer (9:1), pH 10.0, 35°C, 5h | 63% | tandfonline.comtandfonline.comnih.gov |
| Papain | Cysteine Protease | AG-OEt (dipeptide ester for oligomerization) | Aqueous buffer | 80% (oligomer) | rsc.org |
| Thermolysin | Metalloprotease | N-protected amino acids + amino acid esters | Organic solvents | High | nih.gov |
| α-Chymotrypsin | Serine Protease | N-Ac-Phe + Gly-NH₂ | pH 8.98, 35.8°C | 95.1% |
Ligases
Unlike proteases, which require non-aqueous conditions for synthesis, L-amino acid ligases catalyze peptide bond formation from unprotected L-amino acids directly in an aqueous, ATP-dependent manner. nih.govnih.gov This eliminates the need for protecting groups and organic solvents, presenting a greener alternative. Researchers have identified and characterized several L-amino acid ligases with different substrate specificities. For instance, RizA, from Bacillus subtilis, synthesizes dipeptides with an N-terminal Arginine. nih.gov More recently, ligases capable of synthesizing not just dipeptides but also longer oligopeptides have been discovered, expanding their synthetic utility. nih.govnih.gov Other specialized ligases, such as butelase-1 and sortase A, recognize specific amino acid motifs and catalyze ligation through a thioester intermediate mechanism, offering precise control over peptide bond formation. mdpi.com
Hybrid Chemoenzymatic Methodologies for Dipeptide Production
Hybrid chemoenzymatic methodologies combine the strengths of chemical synthesis with the specificity and mild reaction conditions of biocatalysis. mdpi.com These strategies offer efficient and highly controlled routes to dipeptides and larger peptide structures.
A common chemoenzymatic strategy involves the chemical synthesis of one part of the target molecule, followed by an enzymatic step to complete the synthesis. For example, a precursor dipeptide can be synthesized chemically, and then an enzyme is used to couple it with a third N-protected amino acid. This approach was used to create a precursor tripeptide of thymopentin, where the dipeptide Val-Tyr-OH was first synthesized chemically and then linked to Z-Asp-OMe using Alcalase, achieving a yield of over 70%. nih.gov Similarly, the synthesis of Z-Asp-Val-Tyr-NH₂ was accomplished by first chemically synthesizing Val-Tyr-NH₂, which was then enzymatically coupled with Z-Asp-OH using thermolysin.
Another powerful hybrid approach leverages isolated enzymatic domains. As mentioned previously, the adenylation (A) domain of an NRPS can be used to activate a free amino acid, which is then made to react with a chemically supplied nucleophile to form an amide bond. nih.govasm.org This method provides a one-pot procedure from free amino acids without the need for complex protection and deprotection steps typical of purely chemical synthesis. asm.org
Furthermore, chemoenzymatic methods can involve the use of proteases in organic solvents to couple chemically synthesized, N-protected amino acid esters with an amino acid nucleophile. ru.nl The organic solvent shifts the reaction equilibrium towards synthesis, while the enzyme ensures stereospecific bond formation. The choice of the ester group on the acyl donor and the specific enzyme can be fine-tuned to optimize the balance between the desired synthesis reaction and undesired side reactions like hydrolysis. ru.nl
Interactive Data Table: Examples of Hybrid Chemoenzymatic Strategies
| Target Peptide/Precursor | Chemical Step(s) | Enzymatic Step | Enzyme Used | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Z-Asp-Val-Tyr-OH | Synthesis of Val-Tyr-OH dipeptide. | Kinetically controlled coupling of Z-Asp-OMe to Val-Tyr-OH. | Alcalase | High yield (>70%) and specificity in the final coupling step. | nih.gov |
| Z-Asp-Val-Tyr-NH₂ | Synthesis of Val-Tyr-NH₂ dipeptide. | Thermodynamically controlled coupling of Z-Asp-OH to Val-Tyr-NH₂. | Thermolysin | Combination of robust chemical synthesis with specific enzymatic ligation. | |
| D-amino acid dipeptides | N/A (uses free amino acids). | Activation of a D-amino acid by an A-domain, followed by nucleophilic attack by a second D-amino acid. | NRPS Adenylation (A) Domain | One-pot synthesis of stereochemically defined dipeptides from unprotected amino acids. | asm.orgnih.govasm.org |
| Z-XAA-Phe-NH₂ | Synthesis of N-protected amino acid esters (Z-XAA-O-Ester). | Kinetically controlled coupling with Phenylalanine amide (Phe-NH₂). | Papain | Control over synthesis vs. hydrolysis by choice of ester activating group. | ru.nl |
Chromatographic Separation Techniques
Chromatography is a cornerstone for the purification and analysis of peptides like this compound. The selection of the appropriate chromatographic technique is critical for achieving the desired resolution and purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of peptides. mdpi.com The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve high resolution and accurate quantification. Key variables include the column chemistry, mobile phase composition, gradient profile, and temperature. umich.edu For peptides, C18 columns are commonly used, and method development often involves adjusting the mobile phase pH and the organic modifier (typically acetonitrile) concentration to fine-tune the separation. umich.eduresearchgate.net A typical approach for a dipeptide like this compound would involve pre-column derivatization followed by reversed-phase HPLC. researchgate.net
A well-developed HPLC method can separate the target peptide from impurities such as by-products from synthesis, unreacted starting materials, or degradation products. The following table outlines a hypothetical set of optimized parameters for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | Linear gradient from 5% to 70% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm (due to the tyrosine residue) |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| This table represents a typical starting point for HPLC method development for a peptide like this compound and would require further optimization for specific analytical needs. |
Reversed-Phase Chromatography for Dipeptide Analysis
Reversed-phase chromatography (RPC) is the most widely utilized mode of HPLC for peptide separation and purification. mdpi.comualberta.ca The principle of RPC relies on the hydrophobic interaction between the analyte and the non-polar stationary phase, which typically consists of silica (B1680970) particles with bonded alkyl chains (e.g., C8 or C18).
In the context of this compound, the separation is governed by the hydrophobicity imparted by the benzyl group of the Z-protecting group and the aromatic side chain of tyrosine. Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. This weakens the hydrophobic interactions, allowing the peptide to elute from the column. A study comparing different chromatographic methods used a reversed-phase column (XSelect CSH C18) to separate a mixture of peptides that included this compound. researchgate.netresearchgate.net This demonstrates the applicability of RPC for the analysis of this specific dipeptide. The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is standard practice to improve peak shape and resolution for peptides.
Mixed-Mode Chromatography for Diverse Peptide Separations
Mixed-mode chromatography (MMC) offers a powerful alternative to traditional single-mode chromatography by utilizing stationary phases that can engage in multiple types of interactions simultaneously, such as reversed-phase and ion-exchange interactions. researchgate.net This approach can provide unique selectivity and is particularly advantageous for separating complex mixtures of peptides with varying properties like polarity, size, and charge. mdpi.comresearchgate.net
A study was conducted to evaluate and compare mixed-mode chromatography with reversed-phase chromatography for the separation of a diverse set of peptides, which included the N-blocked dipeptide this compound. researchgate.net The researchers utilized columns with both reversed-phase and anion-exchange characteristics. mdpi.comresearchgate.net For instance, the Atlantis PREMIER BEH C18 AX column was used under gradient elution with a mobile phase of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) at pH 6.8. researchgate.netresearchgate.net This research highlighted the potential of MMC columns for the effective analysis of differently charged peptides, including N-blocked dipeptides like this compound, in a single chromatographic run. mdpi.comresearchgate.net
| Parameter | Condition |
| Column | Atlantis PREMIER BEH C18 AX (Mixed-Mode: Reversed-Phase/Anion-Exchange) |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 6.8; B: Acetonitrile |
| Gradient | 5% B to 30% B over 30 minutes |
| Detection | UV at 254 nm |
| This table is based on the conditions used in a study that successfully separated a mixture containing this compound using mixed-mode chromatography. researchgate.netresearchgate.net |
Chiral Chromatography for Stereoisomeric Analysis
The synthesis of peptides can sometimes lead to racemization, resulting in the formation of stereoisomers (diastereomers or enantiomers). mdpi.com As this compound is composed of two chiral amino acids (Alanine and Tyrosine), it can exist in different stereoisomeric forms (L-L, D-L, L-D, D-D). It is crucial to assess the stereoisomeric purity of this compound, as different stereoisomers can have vastly different biological activities.
Chiral chromatography is the method of choice for this type of analysis. This technique employs a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. For amino acids and peptides, CSPs like CHIROBIOTIC and those based on Cinchona alkaloids are effective. sigmaaldrich.comu-szeged.hu The separation mechanism often involves a combination of interactions, including ionic, hydrogen bonding, and π-π interactions between the analyte and the chiral selector. u-szeged.hu The mobile phase, typically a polar organic solvent mixture with acidic or basic additives, plays a critical role in modulating retention and selectivity. sigmaaldrich.comu-szeged.hu While specific application notes for this compound are not prevalent, the principles of chiral separation of dipeptides are well-established and would be directly applicable. u-szeged.huchiraltech.com
Mass Spectrometry (MS) Approaches
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of peptides.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and non-volatile molecules like peptides. researchgate.net It allows for the generation of intact molecular ions from a solution, which can then be analyzed by the mass spectrometer to determine the molecular weight of the compound with high accuracy. researchgate.netresearchgate.net
For this compound, ESI-MS would be used to confirm its molecular weight (400.42 g/mol ). In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 401.4. The technique is sensitive enough to detect trace impurities and can be coupled with liquid chromatography (LC-MS) to provide both separation and mass identification in a single analysis. iucr.org This combination is powerful for purity assessment, as it can identify co-eluting impurities that may not be resolved by UV detection alone.
| Parameter | Expected Value/Condition |
| Compound | This compound |
| Molecular Formula | C₂₁H₂₄N₂O₆ |
| Molecular Weight | 400.42 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed Ion (Expected) | [M+H]⁺ |
| Expected m/z | ~401.4 |
| This table outlines the expected results from an ESI-MS analysis of this compound for molecular weight confirmation. |
Tandem Mass Spectrometry (MS/MS) for Sequence Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the amino acid sequence of peptides like this compound. In a typical MS/MS experiment, the parent ion of the dipeptide is first selected in the mass spectrometer and then subjected to fragmentation through collision-induced dissociation (CID). libretexts.org The resulting fragment ions are then analyzed to piece together the sequence.
The fragmentation of the peptide backbone typically occurs at the amide bonds, leading to the formation of specific ion series, most commonly b- and y-ions. For this compound, the fragmentation would yield characteristic ions corresponding to the cleavage between the alanine and tyrosine residues.
y-ions are formed when the charge is retained on the C-terminal fragment. The y1 ion would correspond to the protonated tyrosine residue.
b-ions are formed when the charge is retained on the N-terminal fragment. The b1 ion would correspond to the Z-Ala- moiety.
The precise mass of these fragment ions allows for the unambiguous confirmation of the Ala-Tyr sequence. For instance, the mass difference between the precursor ion and a fragment ion, or between two consecutive fragment ions, can be matched to the mass of a specific amino acid residue. libretexts.org The fragmentation of the tyrosine side chain can also provide additional structural confirmation, with a characteristic loss of the phenolic side chain. researchgate.netvu.lt
Table 1: Predicted MS/MS Fragmentation Ions for this compound
| Precursor Ion (m/z) | Fragment Ion Type | Fragment Structure | Predicted Fragment m/z |
| [M+H]⁺ | b₁ | Z-Ala | 222.08 |
| [M+H]⁺ | y₁ | H-Tyr-OH | 182.08 |
This table presents a simplified prediction of the primary fragmentation products. The actual spectrum may contain additional fragment ions.
Differential Ion Mobility Mass Spectrometry for Isomeric Resolution of Dipeptides
While MS/MS is powerful for sequencing, it may not distinguish between isomeric peptides (peptides with the same mass but different amino acid sequences, e.g., Ala-Tyr vs. Tyr-Ala) or stereoisomers (containing D- vs. L-amino acids). Differential Ion Mobility Spectrometry (DMS), often coupled with mass spectrometry, provides an orthogonal separation dimension based on the different mobilities of ions in a gas under the influence of varying electric fields. acs.orgnih.govresearchgate.net This technique is particularly effective for resolving isomeric dipeptides. nih.gov
The separation in DMS is based on the difference in an ion's mobility between a high and a low electric field. owlstonemedical.com This differential mobility is influenced by the ion's size, shape, and charge distribution. Isomers, having distinct three-dimensional structures, will exhibit different mobilities and can thus be separated. tandfonline.com The use of chemical modifiers, or dopants, in the drift gas can further enhance the separation of isomeric species by forming different types of ion-molecule clusters. acs.orgnih.gov For dipeptides, modifiers with electron-rich groups have been shown to be particularly effective. acs.orgnih.gov This technique can distinguish between this compound and its isomer Z-Tyr-Ala-OH, which would be challenging with mass spectrometry alone.
Quantitative Mass Spectrometry for Analytical Determination
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantitative analysis of peptides like this compound. sciex.com This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. For accurate quantification, a stable isotope-labeled internal standard of this compound would ideally be used.
The most common approach for quantitative analysis is Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. shimadzu.comnih.gov In an MRM experiment, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces chemical noise, leading to excellent sensitivity and accuracy. sciex.comnih.gov
For this compound, a typical MRM transition would involve monitoring the fragmentation of the protonated molecule to a characteristic product ion, such as the y₁ ion (tyrosine). nih.gov By creating a calibration curve with known concentrations of the analyte, the concentration of this compound in an unknown sample can be precisely determined. researchgate.netnih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques provide invaluable information about the three-dimensional structure and conformational properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide atom-level information about the chemical environment and connectivity within this compound.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals for this compound include the amide (NH) protons, the α-protons of both alanine and tyrosine, the β-protons of the side chains, the aromatic protons of the tyrosine and the benzyloxycarbonyl (Z) group, and the methyl protons of alanine. chemicalbook.comunh.edu The chemical shifts and coupling constants of these protons provide information about the peptide's conformation.
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. illinois.eduacs.org Characteristic signals include the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons, the side-chain carbons, and the aromatic carbons. bmrb.ionih.gov The chemical shifts of the Cα and Cβ carbons are particularly sensitive to the local secondary structure. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Moieties
| Atom Type | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Ala CαH | ~4.3 | ~50 |
| Ala CβH₃ | ~1.4 | ~18 |
| Tyr CαH | ~4.6 | ~55 |
| Tyr CβH₂ | ~3.0 | ~37 |
| Tyr Aromatic CH | ~6.7-7.1 | ~115-130 |
| Z-group CH₂ | ~5.1 | ~67 |
| Z-group Aromatic CH | ~7.3 | ~128-136 |
| Amide NH | ~7-8 | N/A |
| Carbonyl C=O | N/A | ~170-175 |
Note: These are approximate chemical shift ranges and can vary based on solvent and other experimental conditions.
Circular Dichroism (CD) Spectroscopy for Conformational Studies in Solution
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org It is an excellent technique for studying the secondary structure and conformational changes of peptides in solution. americanpeptidesociety.orgucl.ac.uk The CD spectrum of a peptide is sensitive to its backbone conformation, such as the presence of α-helices, β-sheets, turns, or random coil structures. americanpeptidesociety.orgnih.gov
For a short dipeptide like this compound, the CD spectrum is often dominated by the contributions from the peptide bond and the aromatic side chain of tyrosine. acs.orgcnr.it While it may not adopt a stable, well-defined secondary structure like a long polypeptide, CD spectroscopy can reveal its preferred solution conformation and how this conformation changes in response to environmental factors like solvent polarity, pH, or temperature. nih.govsci-hub.seoup.com The analysis of the CD spectrum can indicate whether the peptide exists in a flexible, random coil-like state or if it has a propensity to form a more ordered structure, such as a β-turn. jst.go.jp
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. leibniz-fli.de It is a valuable tool for identifying functional groups and gaining insight into the hydrogen bonding and conformation of peptides. bas.bgsu.se For this compound, key vibrational bands provide structural information. nih.govresearchgate.net
Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. leibniz-fli.de Its frequency is highly sensitive to the peptide's secondary structure and hydrogen-bonding pattern.
Amide II Band (1510-1580 cm⁻¹): This band results from the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de
Amide A Band (~3300 cm⁻¹): This band corresponds to the N-H stretching vibration and is also sensitive to hydrogen bonding. leibniz-fli.de
O-H Stretching Band: A broad band, typically around 3000-3500 cm⁻¹, indicates the O-H stretching of the carboxylic acid and the phenolic hydroxyl group of tyrosine. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| Amide I | C=O Stretch (peptide) | 1600 - 1700 |
| Amide II | N-H Bend & C-N Stretch | 1510 - 1580 |
| Amide A | N-H Stretch | ~3300 |
| O-H Stretch | Carboxylic Acid & Phenol | 3000 - 3500 (broad) |
| C=O Stretch | Carboxylic Acid & Carbamate | ~1700-1740 |
This table provides general ranges for the vibrational frequencies.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction (XRD) stands as a cornerstone technique for the non-destructive analysis of solid-state materials, providing profound insights into the atomic and molecular arrangement within a crystal lattice. This method relies on the principle of Bragg's law, where the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms in a crystalline sample reveals the periodic structure. For the dipeptide derivative this compound, XRD techniques are indispensable for elucidating its three-dimensional structure, identifying crystalline forms, and assessing phase purity.
Single-Crystal X-ray Diffraction for Molecular Packing and Intermolecular Interactions
Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of these molecules within a crystal. This powerful technique can reveal detailed information about bond lengths, bond angles, and torsion angles, thus confirming the molecular conformation of this compound in the solid state.
A comprehensive search of publicly available crystallographic databases reveals that, to date, the complete single-crystal structure of this compound has not been deposited or published. However, the principles of peptide crystallography, based on studies of related amino acids and dipeptides, allow for a theoretical understanding of the potential intermolecular interactions that would govern the crystal packing of this compound.
The molecular structure of this compound contains several functional groups capable of forming strong intermolecular hydrogen bonds: the carboxylic acid group (-COOH), the amide linkage (-CONH-), the urethane (B1682113) moiety of the benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group (-OH) of the tyrosine residue. These groups are expected to be the primary drivers of the crystal packing, leading to the formation of extensive hydrogen-bonding networks.
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Functional Group | Potential Role |
| Carboxylic acid (-OH) | Donor |
| Carboxylic acid (C=O) | Acceptor |
| Amide (N-H) | Donor |
| Amide (C=O) | Acceptor |
| Urethane (N-H) | Donor |
| Urethane (C=O) | Acceptor |
| Phenolic Hydroxyl (-OH) | Donor |
| Phenolic Oxygen | Acceptor |
These interactions would dictate the formation of supramolecular synthons, which are predictable and robust patterns of intermolecular interactions. For instance, carboxylic acids commonly form head-to-tail hydrogen-bonded chains or dimeric structures. The amide groups are fundamental to forming the characteristic hydrogen-bonding patterns seen in peptides and proteins, such as β-sheet-like arrangements. The phenolic hydroxyl group of the tyrosine side chain can engage in hydrogen bonding with various acceptors, while the aromatic rings of the Z-group and the tyrosine side chain may participate in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice.
Powder X-ray Diffraction for Crystalline Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a bulk powder sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
For this compound, PXRD would be crucial for:
Phase Identification: The experimental PXRD pattern of a synthesized batch of this compound can be compared to a reference pattern (if one were available from a known pure phase or calculated from a single-crystal structure) to confirm its identity and phase purity.
Polymorphism Screening: Many organic molecules, including peptides, can exist in multiple crystalline forms known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal packing, which can affect their physical properties. PXRD is a primary technique used to screen for and identify different polymorphic forms of a substance. Each polymorph will produce a unique PXRD pattern.
Assessment of Crystallinity: The sharpness of the peaks in a PXRD pattern is indicative of the degree of crystallinity of the sample. Broad, diffuse peaks suggest an amorphous or poorly crystalline material, while sharp, well-defined peaks indicate a highly crystalline sample.
Although no specific experimental PXRD patterns for this compound are currently published in the scientific literature, the general methodology for its analysis is well-established. For example, studies on the polymorphism of L-tyrosine itself have demonstrated the power of PXRD in identifying and distinguishing between different crystal forms, such as the α and β polymorphs. Similarly, the technique has been widely used to characterize other N-protected amino acids and dipeptides.
Table 2: Hypothetical PXRD Peak Analysis for a Crystalline Phase of this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Possible Miller Indices (hkl) |
| 8.5 | 10.4 | 100 | (100) |
| 12.2 | 7.25 | 45 | (110) |
| 17.0 | 5.21 | 80 | (200) |
| 20.5 | 4.33 | 60 | (210) |
| 24.8 | 3.59 | 55 | (220) |
| 28.1 | 3.17 | 30 | (310) |
This table is a hypothetical representation of what PXRD data for a crystalline form of this compound might look like and is for illustrative purposes only, as experimental data is not publicly available. The positions (2θ) and intensities of the diffraction peaks would be unique to a specific crystal structure of the compound.
Conformational and Structural Investigations of Z Ala Tyr Oh and Its Analogs
Experimental Determination of Dipeptide Conformation
The conformation of Z-Ala-Tyr-OH can be experimentally determined in both solution and solid states using various spectroscopic and diffraction techniques. These methods provide insights into the molecule's dynamic behavior in solution and its stable, packed structure in a crystalline form.
Solution-State Conformational Dynamics (e.g., through NMR and CD)
In solution, dipeptides like this compound exist as an ensemble of interconverting conformers. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful tools for characterizing these dynamic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR provides detailed information about the average conformation and dynamics of peptides. nih.govcambridge.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the folded state of the peptide. rsc.org For dipeptides, the presence of cis and trans conformers around the peptide bond can often be detected. core.ac.uk In the case of similar dipeptide antagonists, 1H NMR spectra have revealed the presence of two distinct conformers in solution, corresponding to the cis and trans isomers of the Dmt-Tic bond. core.ac.uk The chemical shifts of protons and carbons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures or intramolecular interactions. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary structure of peptides and proteins. The CD spectrum of a dipeptide can indicate the presence of ordered structures like β-turns or random coils. unifi.it For instance, the CD signature of some cyclic dipeptide analogs shows positive contributions around 230 nm, which is indicative of folded conformations. unifi.it
A hypothetical representation of NMR data for this compound in solution is presented below:
| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) | NOE Contacts |
| Ala α-H | 4.35 | 7.2 | Tyr α-H, Ala β-H₃ |
| Tyr α-H | 4.60 | 8.0 | Ala α-H, Tyr β-H₂, Tyr aromatic protons |
| Ala β-H₃ | 1.40 | 7.2 | Ala α-H |
| Tyr β-H₂ | 3.10, 2.95 | 14.0, 8.0, 6.0 | Tyr α-H, Tyr aromatic protons |
| Tyr aromatic | 7.10 (d), 6.80 (d) | 8.5 | Tyr α-H, Tyr β-H₂ |
| Z-group CH₂ | 5.10 | Z-group aromatic protons, Ala α-H | |
| Z-group arom | 7.35 (m) | Z-group CH₂ |
Note: This table is a hypothetical representation and actual values may vary based on experimental conditions.
Solid-State Conformational Analysis (e.g., through XRD)
In the solid state, molecules adopt a more rigid conformation, which can be determined with high precision using X-ray diffraction (XRD) on single crystals. mdpi.com This technique provides the exact coordinates of each atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netacs.org
For L-tyrosine, a constituent of this compound, a new polymorph (β polymorph) was identified and its structure was determined using a combination of 3D electron diffraction (3D-ED) and powder XRD data. nih.govresearchgate.netcam.ac.uk The final structure was validated with solid-state NMR and DFT calculations. nih.govresearchgate.netcam.ac.uk This highlights the power of combining different solid-state techniques for accurate structure determination. mdpi.com
A hypothetical table of crystallographic data for this compound is shown below:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1025.7 |
| Z | 2 |
| Calculated Density(g/cm³) | 1.35 |
Note: This table is a hypothetical representation and actual values would need to be determined experimentally.
Analysis of Intramolecular Interactions and Hydrogen Bonding Patterns
The conformation of this compound is stabilized by a network of intramolecular interactions, primarily hydrogen bonds. researchgate.net These interactions can occur between the peptide backbone atoms, as well as between the backbone and the side chains or protecting groups.
The formation of a hydrogen bond involves a hydrogen atom donor (like an N-H group) and an acceptor (like a C=O group). diva-portal.org In peptides, common intramolecular hydrogen bonds lead to the formation of secondary structures like γ-turns (C7 hydrogen-bonded ring) and β-turns (C10 hydrogen-bonded ring). aip.org The phenolic hydroxyl group of the tyrosine side chain can also act as a hydrogen bond donor or acceptor, further influencing the peptide's conformation. plos.orgacs.org Additionally, non-covalent interactions such as OH–π, NH–π, and π–π stacking can play a significant role in stabilizing the folded structure, particularly due to the presence of the aromatic rings in the Z-group and the tyrosine side chain. researchgate.netmdpi.combiorxiv.org
Influence of Protecting Groups on Dipeptide Backbone and Side-Chain Conformation
The benzyloxycarbonyl (Z) group is a commonly used N-terminal protecting group in peptide synthesis. mdpi.com Beyond its role in synthesis, the Z-group can significantly influence the conformational preferences of the dipeptide. ru.nl The bulky and aromatic nature of the Z-group can sterically hinder certain conformations and favor others.
The Z-group can participate in intramolecular interactions, such as hydrogen bonding between its carbonyl oxygen and a backbone N-H group, or π-π stacking interactions with the tyrosine side chain. These interactions can stabilize specific folded conformations. Studies on other protected dipeptides have shown that the protecting group can affect the equilibrium between different conformers and can even induce the formation of specific secondary structures. aip.orgd-nb.info For example, in a study of Z-Glu-OH, dispersion interactions involving the Z-group were found to be important for stabilizing certain conformations. ru.nl The choice of protecting group is also crucial in solid-phase peptide synthesis to ensure the desired peptide is formed with high stereochemical integrity. nih.gov
Computational and Theoretical Studies Applied to Z Ala Tyr Oh
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that reveals the dynamic evolution of the molecular structure. This approach is instrumental in exploring the conformational landscape of a peptide, which encompasses all the possible three-dimensional arrangements the molecule can adopt.
For a dipeptide like Z-Ala-Tyr-OH, MD simulations can elucidate how the molecule folds and flexes in different environments, such as in an aqueous solution. The simulations can identify low-energy, stable conformations as well as the transition pathways between them. researchgate.nettubitak.gov.tr The presence of the bulky, aromatic carboxybenzyl (Cbz) and tyrosine groups suggests a complex landscape governed by a balance of hydrophobic interactions, hydrogen bonding, and steric constraints. Studies on analogous systems, such as Cbz-protected amino acids and other dipeptides, show that the solvent environment and temperature significantly influence the accessible conformations. researchgate.net For instance, simulations of N-Cbz-L-phenylalanine in methanol (B129727) have been used to study its behavior at various temperatures. researchgate.net These simulations track key parameters like intermolecular distances and angles to understand the peptide's flexibility and preferred shapes.
The insights from MD simulations are crucial for understanding the initial steps of processes like molecular recognition and self-assembly, where specific conformations are often required for subsequent intermolecular interactions.
Table 1: Typical Parameters for a Molecular Dynamics Simulation of a Dipeptide
| Parameter | Example Value/Setting | Purpose |
|---|---|---|
| Force Field | MARTINI, GROMOS, AMBER | Defines the potential energy function of the system, describing interactions between atoms. |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the solvent environment on peptide conformation. |
| System Size | ~300 peptide molecules in a cubic box | Represents a sufficient sample size to observe aggregation phenomena. acs.org |
| Temperature | 300-310 K | Simulates physiological or standard experimental conditions. acs.org |
| Pressure | 1 bar | Maintains constant pressure, mimicking standard laboratory conditions. acs.org |
| Simulation Time | 150 ns - several μs | The duration must be long enough to sample significant conformational changes and assembly events. rsc.org |
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Properties and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and energetics of molecules with high accuracy. researchgate.net Unlike MD, which relies on classical mechanics, DFT uses quantum mechanics to solve for the electron density of a system, from which various properties can be derived.
For this compound, DFT calculations can determine optimized molecular geometry, including precise bond lengths and angles, which can be compared with experimental data from X-ray crystallography. frontiersin.org These calculations also yield fundamental electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Furthermore, DFT can be used to generate a map of the molecular electrostatic potential (MEP). The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These regions are critical for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces behind the self-assembly of many dipeptides.
Table 2: Representative Electronic Properties Calculable via DFT for a Dipeptide
| Property | Description | Significance for this compound |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's stability. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates regions susceptible to electrophilic attack; likely associated with the aromatic rings. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and the energy required for electronic excitation. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and long-range intermolecular interactions. |
| Mulliken Atomic Charges | Calculated partial charge on each atom. | Helps in understanding the electrostatic interactions and hydrogen bonding potential. |
In Silico Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic signatures of a molecule, providing a powerful tool for interpreting experimental data. By simulating spectra, researchers can assign specific spectral features to distinct structural elements or conformations.
DFT calculations are widely used to predict vibrational spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectra. The calculation yields the frequencies and intensities of the vibrational modes of the molecule. For this compound, this would allow for the assignment of characteristic peaks, such as the amide I and II bands, C=O stretches from the carboxylic acid and urethane (B1682113) groups, and aromatic ring vibrations. This information is invaluable for analyzing experimental spectra to confirm the molecular structure and study hydrogen bonding environments.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. These calculations help in assigning peaks in experimental ¹H and ¹³C NMR spectra, confirming the structure of synthesized peptides. mdpi.com For complex molecules, this can resolve ambiguities in experimental assignments.
Circular Dichroism (CD) spectroscopy is particularly important for studying the secondary structure of self-assembled peptides. While less relevant for a single dipeptide molecule, computational predictions of CD spectra for larger aggregates of this compound could help identify the presence of ordered structures like β-sheets, which are common in peptide hydrogels. researchgate.net
Table 3: Spectroscopic Techniques and Computationally Derivable Information
| Spectroscopic Method | Information Provided | Computational Approach |
|---|---|---|
| FTIR / Raman | Vibrational modes, functional groups, hydrogen bonding. | DFT frequency calculations. |
| NMR | Chemical environment of specific nuclei (¹H, ¹³C). | Gauge-Independent Atomic Orbital (GIAO) method with DFT. |
| Circular Dichroism (CD) | Secondary structure (e.g., β-sheets) in assemblies. | Calculations on oligomeric models, often using time-dependent DFT (TD-DFT). |
| UV-Vis | Electronic transitions. | Time-dependent DFT (TD-DFT) calculations. |
Computational Modeling of Dipeptide Self-Assembly Mechanisms
A significant area of research for protected dipeptides is their ability to self-assemble into functional nanostructures, such as nanotubes, nanofibers, and hydrogels. Computational modeling, especially using MD simulations, has become essential for understanding the molecular mechanisms that drive these assembly processes. aip.org
Studies on analogous molecules, like the carboxybenzyl-protected diphenylalanine (z-FF), provide a clear blueprint for how the self-assembly of this compound would be modeled. aip.orgrsc.org These simulations typically employ a coarse-grained (CG) model, which simplifies the molecular representation to access the longer timescales and larger system sizes required to observe assembly. acs.org Simulations often start with hundreds or thousands of peptide monomers randomly distributed in a solvent box. aip.org Over the course of the simulation, the peptides are observed to spontaneously organize into larger structures.
These models have revealed that self-assembly is driven by a combination of non-covalent interactions:
Hydrogen Bonding: The amide groups in the peptide backbone and the carboxyl and hydroxyl groups form extensive hydrogen bond networks, which are a hallmark of β-sheet structures found in many peptide assemblies.
π-π Stacking: The aromatic rings of the Cbz protecting group and the tyrosine side chain can stack on top of each other, providing significant stabilization to the assembled structure.
Hydrophobic Interactions: The non-polar alanine (B10760859) side chain and parts of the aromatic groups tend to cluster together to minimize contact with water, driving the initial aggregation of the peptides.
By analyzing the simulation trajectories, researchers can map the entire assembly pathway, from initial random monomers to small oligomers, and finally to extended, ordered fibrillar structures. rsc.org This provides unparalleled insight into the design principles for creating novel peptide-based biomaterials. aip.org
Table 4: Self-Assembled Structures Formed by Analogous Dipeptides
| Dipeptide Derivative | Self-Assembled Structure(s) | Driving Interactions |
|---|---|---|
| Z-Phe-Phe (z-FF) | Nanowires, fibers, nanospheres, nanotoroids, hydrogels. rsc.org | Hydrogen bonding, π-π stacking. |
| Fmoc-Phe-Phe | Nanocylindrical fibrils, ribbons. | Antiparallel β-sheets, π-π interlocking. |
| Diphenylalanine (FF) | Nanotubes, vesicles, fibers. rsc.org | Hydrophobic clustering, aromatic interactions. aip.org |
| Cyclo-Leu-Phe | Nanotubes, hydrogels. | Hydrogen bonding. rsc.org |
Z Ala Tyr Oh As a Model System in Foundational Peptide Chemistry Research
Investigating Mechanisms of Peptide Bond Formation and Hydrolysis
The formation of the peptide bond is a condensation reaction that is thermodynamically unfavorable in aqueous solutions, presenting a significant barrier. royalsocietypublishing.orgnih.gov Model systems like Z-Ala-Tyr-OH are instrumental in studying the mechanisms developed to overcome this challenge. Research focuses on activating the carboxyl group of one amino acid to facilitate the nucleophilic attack by the amino group of another. acs.orgnih.gov The benzyloxycarbonyl (Z) group on this compound prevents polymerization at the N-terminus, allowing for controlled study of the C-terminal tyrosine's involvement in forming a new peptide bond. peptide.com
Conversely, the hydrolysis of the peptide bond, a thermodynamically favorable but kinetically slow process, is also investigated using such dipeptides. pnas.org Studies on the hydrolysis of the Ala-Tyr bond can elucidate the stability of peptides under various conditions. Research has shown that the process can be catalyzed by acids, bases, or enzymes. pnas.orgrsc.org Short, self-assembled peptides have demonstrated the ability to catalyze both the breaking and forming of peptide bonds in aqueous environments, a crucial area of investigation for understanding prebiotic catalysis. pnas.org The rate of hydrolysis can be influenced by factors such as pH and the nature of the amino acid residues involved. pnas.orgwaters.com
Evaluating Protecting Group Orthogonality and Deprotection Kinetics
Successful chemical synthesis of peptides relies on a strategy of selective protection and deprotection of reactive functional groups. peptide.com The concept of "orthogonality" is crucial, referring to a set of protecting groups that can be removed under distinct chemical conditions without affecting each other. google.com this compound is an excellent model for studying the widely used Boc/Bzl protection strategy, where the Nα-amino group is protected by a tert-butyloxycarbonyl (Boc) group and side chains are protected with benzyl-based groups (the Z-group is a benzyloxycarbonyl group). peptide.com
While not strictly orthogonal, as both are acid-labile, the Boc group can be removed with moderate acid (like trifluoroacetic acid, TFA), while the Z-group requires stronger acidic conditions or, more commonly, catalytic hydrogenolysis. peptide.comhighfine.com This differential lability allows for their sequential removal. The kinetics of Z-group deprotection can be studied under various conditions, such as using different catalysts (e.g., Pd/C) and hydrogen donors (e.g., H₂, ammonium (B1175870) formate). highfine.comresearchgate.net New methods, such as using aluminum chloride in hexafluoroisopropanol (HFIP), have been developed for the mild and selective deprotection of the Z-group, even in the presence of other sensitive groups like benzyl (B1604629) ethers. acs.org
Development and Validation of Chromatographic Methods for Peptide Purification
High-performance liquid chromatography (HPLC) is the standard for purifying and analyzing peptides. gimitec.com The development and validation of these methods often use well-defined compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common technique, separating peptides based on their hydrophobicity. nih.gov
For a compound like this compound, method development involves optimizing several parameters to achieve efficient separation from impurities. The presence of the aromatic Z-group and the tyrosine side chain makes the molecule relatively hydrophobic and allows for sensitive detection using UV-Vis detectors. acs.org Validation of the analytical method ensures its accuracy, precision, and robustness for reliable quantification and purity assessment. chromatographyonline.comijsra.net
Table 1: Example Parameters for RP-HPLC Purification of Protected Peptides
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Stationary Phase (Column) | C18 or C8 silica (B1680970) | Provides a non-polar surface for hydrophobic interaction. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile (B52724) (ACN) with 0.1% TFA | ACN is the organic modifier used to elute the peptide. |
| Elution Mode | Gradient | A gradually increasing concentration of Mobile Phase B is used to elute compounds with varying hydrophobicities. |
| Detection Wavelength | 220 nm and 280 nm | 220 nm for the peptide bond and 280 nm for the tyrosine aromatic ring. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow for analytical scale separations. |
This table represents typical starting conditions for method development and may require optimization for specific applications.
Enzymatic Substrate Specificity and Catalytic Activity Studies with Dipeptides
N-terminally protected dipeptides like this compound are valuable substrates for studying the specificity and kinetics of various proteases, such as thermolysin and carboxypeptidases. nih.govfunaab.edu.ng The Z-group blocks cleavage by aminopeptidases, directing the enzymatic activity to the internal peptide bond or the C-terminus. The enzyme's ability to hydrolyze the Ala-Tyr bond provides insight into its substrate preferences at the P1 and P1' positions.
Kinetic studies determine key parameters like the Michaelis constant (Km) and the catalytic rate (kcat). nih.gov These values reveal the enzyme's affinity for the substrate and its catalytic efficiency. The pH of the reaction medium can significantly influence these kinetic parameters and even alter the apparent optimal pH for catalysis depending on the substrate. nih.gov For instance, studies on thermolysin have shown that the optimal pH for dipeptide synthesis can vary from 5.8 to 7.3 depending on the specific amino acid residues of the substrate. nih.gov Comparing the hydrolysis rates of different dipeptides allows researchers to map the enzyme's specificity profile. nih.gov
Prebiotic Chemistry Research: Dipeptide Formation under Early Earth Conditions
While this compound itself is a synthetic molecule, the underlying Ala-Tyr dipeptide is a focus of prebiotic chemistry research, which explores the origins of life's building blocks. A central challenge is explaining how amino acids, likely present on the early Earth, polymerized into peptides in an aqueous environment, a thermodynamically unfavorable process. royalsocietypublishing.orgnih.gov
Research simulates potential early Earth conditions to understand how this might have occurred. Several plausible pathways have been proposed:
Mineral Surface Catalysis: Minerals such as clays, layered double hydroxides, and oxides like alumina (B75360) could have concentrated amino acids from dilute solutions and catalyzed peptide bond formation. ed.ac.uknih.govnih.gov Wet-dry cycles on these surfaces could have provided the energy for condensation reactions. ed.ac.uknih.gov
Alternative Solvents: Environments with non-aqueous solvents, such as liquid sulfur dioxide from volcanic activity, have been shown to be superior for copper-catalyzed peptide formation, allowing for the incorporation of all 20 proteinogenic amino acids. nih.gov
Energy Sources: Events like lightning strikes on the sea surface, simulated using arc plasma and bubbling, have been demonstrated to drive dipeptide formation. nih.govresearchgate.net
Activating Agents: The volcanic gas carbonyl sulfide (B99878) (COS) has been shown to activate amino acids, enabling their polymerization into peptides that can assemble into ordered structures. umich.edu
These studies show that the formation of dipeptides like Ala-Tyr was feasible under various prebiotic scenarios, providing a crucial step toward the emergence of functional proteins. royalsocietypublishing.orgresearchgate.net
Utility as an Analytical Standard in Peptide Research
Well-characterized, high-purity peptides are essential as analytical standards for the validation and calibration of analytical instrumentation. ijsra.netusp.org A stable, pure compound like this compound can serve as a reference material in several applications:
HPLC Calibration: It can be used as a retention time standard to verify the performance and stability of an HPLC system, including the column and mobile phases. waters.comsigmaaldrich.com Mixtures of peptide standards are often used to benchmark column performance for peptide separations. waters.com
Mass Spectrometry (MS): In mass spectrometry, peptide standards are used to calibrate the instrument and verify its sensitivity and accuracy. promega.com Stable isotope-labeled versions of peptides are often used for precise quantification in complex biological samples. jpt.com
Method Validation: When developing new analytical methods for peptide characterization or quantification, a known standard is required to determine the method's linearity, accuracy, precision, and limits of detection and quantification. chromatographyonline.comnih.gov
The use of certified reference materials and standards is a cornerstone of quality control in pharmaceutical research and proteomics, ensuring that analytical results are reliable and reproducible. ijsra.netusp.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| N-benzyloxycarbonyl-L-alanyl-L-tyrosine | This compound |
| Acetonitrile | ACN |
| Aluminum Chloride | AlCl₃ |
| Benzyloxycarbonyl | Z, Cbz |
| tert-Butyloxycarbonyl | Boc |
| Carbonyl Sulfide | COS |
| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP |
| Trifluoroacetic Acid | TFA |
| Thermolysin |
Future Perspectives and Advanced Research Avenues for Protected Dipeptides
Integration of Automated Synthesis and High-Throughput Analytical Platforms
The synthesis and screening of peptide-based compounds have traditionally been labor-intensive processes. However, the advent of automated synthesis platforms and high-throughput analytical techniques is set to revolutionize the field.
Automated Synthesis: The integration of automated systems is significantly accelerating the synthesis of dipeptides and larger peptide libraries. researchgate.netnih.gov These platforms, often utilizing flow chemistry, enable rapid reaction optimization and production with minimal manual intervention. rsc.org This automation is not only increasing the speed of discovery but also enhancing reproducibility. rsc.org The ability to rapidly synthesize a multitude of dipeptide variants allows for extensive screening to identify candidates with desired properties.
High-Throughput Analysis: Complementing automated synthesis are high-throughput analytical methods. researchgate.net Techniques like rapid liquid chromatography-mass spectrometry (LC-MS) can analyze hundreds of samples per day, providing crucial data on purity and yield. nih.govacs.org This synergy between high-throughput synthesis and analysis creates a powerful feedback loop, enabling the rapid identification and optimization of dipeptides for various applications. researchgate.net The move towards miniaturized and automated screening processes further accelerates the discovery of novel bioactive compounds. nih.gov
Exploration of Z-Ala-Tyr-OH in Supramolecular Chemistry and Material Science
The self-assembly properties of amino acids and peptides are a burgeoning area of research, with significant potential for the creation of novel biomaterials. chemrxiv.orgnih.gov The unique chemical characteristics of this compound, particularly the presence of the aromatic tyrosine residue, make it a promising candidate for applications in supramolecular chemistry and material science.
The phenolic group of tyrosine can participate in π-π stacking interactions, which are crucial for the self-assembly of peptides into ordered nanostructures like nanofibers and nanosheets. acs.orgnih.gov These interactions, along with hydrogen bonding, can drive the formation of complex supramolecular architectures. acs.orgresearchgate.net The resulting materials can exhibit remarkable properties, including high mechanical strength and thermal stability.
Furthermore, the tyrosine residue can undergo cross-linking reactions, such as the formation of dityrosine (B1219331) bonds, which can be used to stabilize self-assembled structures. acs.org This covalent cross-linking can enhance the robustness of the resulting materials, opening up possibilities for their use in fields like tissue engineering and drug delivery. nih.govacs.org The ability to control the self-assembly process through modifications of the peptide sequence and environmental conditions offers a pathway to tailor the properties of these materials for specific applications. chemrxiv.org
Development of Novel Spectroscopic and Imaging Probes for Dipeptide Analysis
The ability to visualize and quantify dipeptides within complex biological systems is essential for understanding their function and for diagnostic applications. This has spurred the development of novel spectroscopic and imaging probes.
Fluorescent Probes: A significant area of research involves the creation of fluorescent probes that are activated by specific enzymes. researchgate.net These probes often consist of a fluorophore linked to a dipeptide substrate. researchgate.net In the presence of a target enzyme that cleaves the dipeptide, the fluorophore is released, leading to a detectable fluorescent signal. researchgate.netaacrjournals.org This "turn-on" mechanism allows for the sensitive and specific detection of enzyme activity in real-time. Researchers have successfully developed such probes for detecting cancer cells by targeting overexpressed enzymes that cleave specific dipeptide sequences. researchgate.netaacrjournals.org
Mass Spectrometry Imaging (MSI): Another powerful technique for analyzing the spatial distribution of dipeptides is mass spectrometry imaging (MSI). mdpi.com Methods like MALDI MSI and the more recent laser ablation remote atmospheric pressure photoionization/chemical ionization MSI (LARAPPI/CI-MSI) allow for the direct three-dimensional mapping of metabolites, including dipeptides, within biological samples. mdpi.com This provides invaluable information on the localization and concentration of these molecules in tissues and microbial cultures. mdpi.com
The development of dipeptide-based nanoparticles with intrinsic fluorescence is also a promising avenue for cellular imaging. rsc.org These nanoparticles can be designed to be biocompatible and photostable, offering advantages over traditional fluorescent proteins. rsc.org
Advanced Computational Methodologies for Predictive Peptide Design
Computational approaches are becoming indispensable tools in peptide research, enabling the design of peptides with specific properties and functions. researchgate.net These methods significantly reduce the time and cost associated with experimental screening of vast peptide libraries. nih.gov
Machine Learning and Deep Learning: Machine learning (ML) and deep learning models are being increasingly used to predict the biological activity of peptides. acs.org By training on large datasets of known peptides, these models can identify patterns and features that correlate with specific functions, such as antimicrobial activity. acs.org These predictive models can then be used to screen virtual libraries of peptides and prioritize candidates for experimental validation. researchgate.net
Molecular Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations are used to predict the binding affinity and stability of peptide-protein complexes. mdpi.com These techniques provide detailed insights into the molecular interactions that govern peptide function. researchgate.nettandfonline.com For instance, MD simulations can be used to assess the conformational stability of a designed peptide when bound to its target protein. mdpi.com
De Novo Peptide Design: Advanced computational protocols, such as the "binder hallucination" method using tools like AlphaFold, are enabling the de novo design of peptides that can bind to specific protein targets. nih.gov These methods can even incorporate considerations like solubility to design peptides with improved developability profiles. nih.gov The ability to computationally design peptide sequences that are predicted to fold into a desired structure and bind to a target with high affinity is a major step forward in rational drug design. tandfonline.com
Q & A
Q. How can computational models predict this compound interactions with target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against protein databases (PDB IDs: e.g., proteases). MD simulations (GROMACS) assess binding stability over 100 ns. Validate predictions with SPR or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Data Analysis and Contradiction Management
- Handling Conflicting Stability Data : Apply principal component analysis (PCA) to stability datasets to identify outlier conditions (e.g., pH or temperature extremes). Use Bland-Altman plots to compare inter-lab variability in degradation rates .
- Statistical Validation : For enzymatic assays, use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05). Report confidence intervals (95%) for kinetic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
